molecular formula C10H8ClNO2 B1421704 methyl 6-chloro-1H-indole-3-carboxylate CAS No. 921194-97-0

methyl 6-chloro-1H-indole-3-carboxylate

Cat. No. B1421704
CAS RN: 921194-97-0
M. Wt: 209.63 g/mol
InChI Key: ZUPVYZOPRHZKNJ-UHFFFAOYSA-N
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Description

“Methyl 6-chloro-1H-indole-3-carboxylate” is a chemical compound with the CAS Number: 921194-97-0 . It has a molecular weight of 209.63 .


Synthesis Analysis

Indole-containing small molecules have been reported to have diverse pharmacological activities . Various classical and advanced synthesis methods for indoles have been reported . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .


Molecular Structure Analysis

The InChI code for “methyl 6-chloro-1H-indole-3-carboxylate” is 1S/C10H8ClNO2/c1-14-10 (13)8-5-12-9-4-6 (11)2-3-7 (8)9/h2-5,12H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 6-chloro-1H-indole-3-carboxylate” is a solid at room temperature . The compound should be stored in a sealed container in a dry room .

Scientific Research Applications

Antihypertensive Drugs

Given the role of indole alkaloids in blood pressure regulation, this compound might be used to develop new antihypertensive medications.

Each application area offers a rich field for scientific research and potential therapeutic development. However, further studies are needed to confirm these applications for methyl 6-chloro-1H-indole-3-carboxylate specifically .

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302-H317-H319 . Precautionary measures include avoiding contact with skin and eyes, and not ingesting or inhaling the compound .

Future Directions

Indole derivatives have been extensively explored as potential anti-tubercular agents or drugs . Indole scaffolds containing the novel non-covalent (decaprenylphosphoryl-β-D-ribose2′-epimerase) DprE1 inhibitor 1,4-azaindole is currently in clinical trials to treat Mycobacterium tuberculosis . This suggests that “methyl 6-chloro-1H-indole-3-carboxylate” and similar compounds may have potential applications in drug development.

properties

IUPAC Name

methyl 6-chloro-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)8-5-12-9-4-6(11)2-3-7(8)9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPVYZOPRHZKNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677728
Record name Methyl 6-chloro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-chloro-1H-indole-3-carboxylate

CAS RN

921194-97-0
Record name Methyl 6-chloro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1 g of 6-chloro-1H-indole-3-carboxylic acid were heated at reflux in MeOH with 3 drop of concentrated H2SO4 overnight. Concentration in vacuo afforded the title compound in quantitative yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does methyl 6-chloro-1H-indole-3-carboxylate interact with Acanthamoeba castellanii Neff and what are the downstream effects?

A1: The research suggests that methyl 6-chloro-1H-indole-3-carboxylate exhibits amoebicidal activity against Acanthamoeba castellanii Neff. While the exact mechanism of action is not fully elucidated in the paper, the study indicates that this compound likely induces programmed cell death in the amoeba through mitochondrial dysfunction. [] This suggests that the compound may interfere with the mitochondria's crucial role in energy production, ultimately leading to cell death. Further investigation is needed to determine the precise molecular targets and pathways involved.

Q2: What is the structure-activity relationship (SAR) observed for the indole analogs tested against Acanthamoeba castellanii Neff, particularly highlighting the role of the chlorine atom in methyl 6-chloro-1H-indole-3-carboxylate?

A2: The study identified eight indole analogs, including methyl 6-chloro-1H-indole-3-carboxylate, with inhibitory activity against Acanthamoeba castellanii Neff. The SAR analysis suggested that a carboxyl group at the C-3 position and the presence of halogens, like chlorine or fluorine, enhance the amoebicidal activity. [] Specifically, the chlorine atom in methyl 6-chloro-1H-indole-3-carboxylate likely increases its lipophilicity, improving its ability to penetrate the amoeba's cell membrane and exert its effect. This highlights the importance of halogen substitutions in optimizing the compound's activity.

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